“7-Methyl-1H-indazol-5-ol” is a chemical compound that belongs to the class of indazole-containing derivatives . Indazoles are important nitrogen-containing heterocyclic compounds that consist of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They are known for their diverse biological activities and are used in various fields of medicinal chemistry .
The synthesis of indazole derivatives has been a subject of considerable interest due to their pharmacological importance . Various methods have been developed for the synthesis of indazole derivatives, including transition metal-catalyzed reactions and reductive cyclization reactions . For instance, a Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation has been described .
Indazoles usually contain two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole form is more thermodynamically stable than the 2H-indazole form, making it the predominant tautomer . The molecular formula of “7-Methyl-1H-indazol-5-ol” is C8H8N2O .
Indazole derivatives are known to exhibit a wide range of pharmacological activities, which has led to the development of numerous synthetic approaches to construct these heterocycles . The reactivity of indazoles is greatly influenced by their tautomerism .
7-Methyl-1H-indazol-5-ol is a chemical compound belonging to the indazole family, characterized by a fused benzene and pyrazole ring structure. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. It is classified as an indazole derivative, which denotes its structural features and functional properties that are significant in various chemical and biological applications.
The synthesis of 7-methyl-1H-indazol-5-ol can be achieved through several methodologies:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. For instance, microwave irradiation has been employed to enhance reaction rates and improve product yields .
The molecular structure of 7-methyl-1H-indazol-5-ol can be represented by its molecular formula . The compound features a methyl group at position 7 and a hydroxyl group at position 5 on the indazole ring.
Key structural data includes:
7-Methyl-1H-indazol-5-ol participates in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 7-methyl-1H-indazol-5-ol primarily involves its interaction with various biological targets. It has been shown to inhibit specific kinases such as CHK1 and CHK2, which are crucial in cell cycle regulation and DNA repair processes.
Inhibition studies have indicated that this compound can act as a competitive inhibitor against certain enzymes, with significant implications for cancer therapy. The pharmacokinetics of this compound suggest that its lipophilicity affects absorption and distribution within biological systems.
7-Methyl-1H-indazol-5-ol is typically characterized by:
Relevant chemical properties include:
7-Methyl-1H-indazol-5-ol serves multiple scientific purposes:
The indazole nucleus—a bicyclic heterocycle featuring a benzene ring fused to a pyrazole ring—represents a privileged scaffold in modern medicinal chemistry. This structural motif exists predominantly as the thermodynamically stable 1H-tautomer, though the 2H-tautomer is also known [7] [9]. Indazole derivatives exhibit remarkable structural versatility, enabling interactions with diverse biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions. Their significance is underscored by the FDA approval of numerous indazole-containing drugs across therapeutic areas:
Indazole's pharmacological versatility stems from its ability to serve as a bioisostere for indole and other nitrogen-containing heterocycles while offering improved metabolic stability and tunable electronic properties [6] [9]. The scaffold's synthetic accessibility allows for regioselective functionalization at nearly every position (C3, C5, C6, N1, N2), facilitating rational drug design. This adaptability has positioned indazole as a cornerstone structure in developing targeted therapies, particularly in oncology and CNS disorders, where over two-thirds of FDA-approved kinase inhibitors from 2016-2020 contained this moiety [6].
Table 1: FDA-Approved Drugs Featuring the Indazole Scaffold
Drug Name | Therapeutic Category | Primary Target | Year Approved |
---|---|---|---|
Pazopanib | Anticancer (RCC) | VEGFR/PDGFR | 2009 |
Axitinib | Anticancer (RCC) | VEGFR | 2012 |
Niraparib | Anticancer (Ovarian) | PARP1 | 2017 |
Granisetron | Anti-emetic | 5-HT₃ Receptor | 1993 |
Benzydamine | Anti-inflammatory | Unknown | 1960s |
7-Methyl-1H-indazol-5-ol serves as a key synthetic intermediate for generating structurally complex bioactive molecules due to three strategic reactive sites:
This trifunctional scaffold enables regioselective diversification, particularly in neurologically active compounds. Its incorporation into CGRP (calcitonin gene-related peptide) receptor antagonists exemplifies this utility. In HTL22562—a potent CGRP antagonist developed for migraine therapy—7-Methyl-1H-indazol-5-ol forms the central core that anchors multiple pharmacophoric elements [1] [3]. The methyl group at C7 enhances lipophilicity and metabolic stability by shielding reactive positions and influencing electron distribution, while the C5-hydroxy group facilitates critical hydrogen-bonding interactions with the target receptor [1] [7]. The compound's synthetic versatility is further demonstrated in:
Table 2: Bioactive Derivatives Synthesized from 7-Methyl-1H-indazol-5-ol
Derivative Class | Example Compound | Biological Target | Key Structural Modification |
---|---|---|---|
CGRP Antagonists | HTL22562 | CGRP Receptor | N1-Carboxamide functionalization |
BMS-742413 | CGRP Receptor | C3-Amidation | |
Calmodulin Antagonists | DY-9760e | Ca²⁺/Calmodulin | N1-Imidazole alkylation |
MAO Inhibitors | 5f (O-Benzyl deriv.) | MAO-B | O-Benzylation at C5 |
Anticancer Agents | DW1865 | Rho Kinase | C3-Triazine linkage |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7